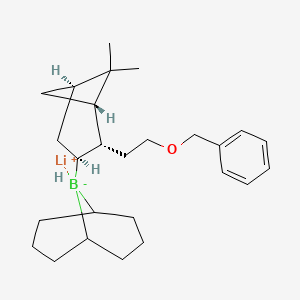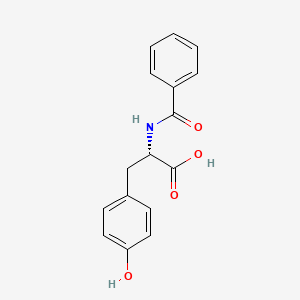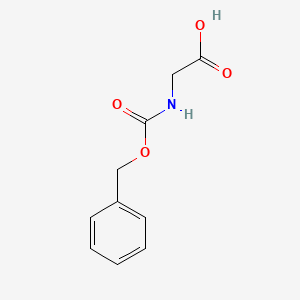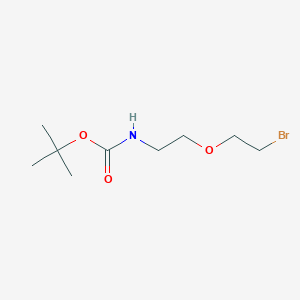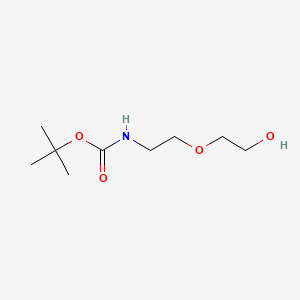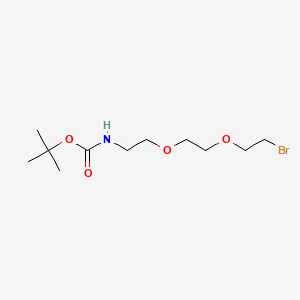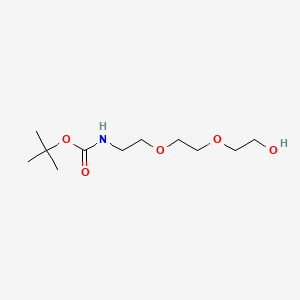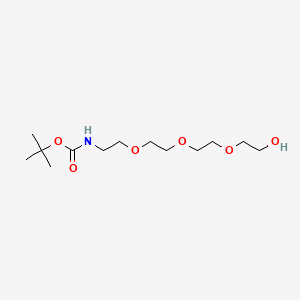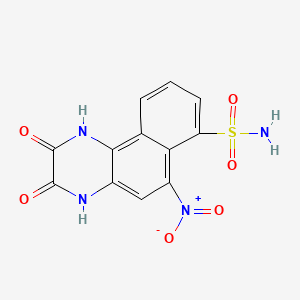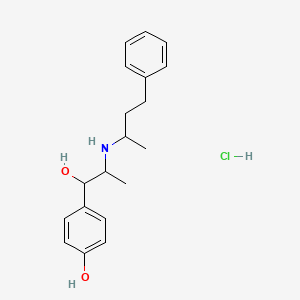
Clorhidrato de nylidrina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El hidrocloruro de nilidrina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los vasodilatadores y sus efectos sobre el flujo sanguíneo.
In Vivo
Nylidrin hydrochloride is used in a variety of in vivo experiments and research studies. It is used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the central nervous system. It is also used to study the effects of drugs on the respiratory system and to study the effects of drugs on the endocrine system.
In Vitro
Nylidrin hydrochloride is also used in a variety of in vitro experiments and research studies. It is used to study the effects of drugs on cell cultures, as well as to study the effects of drugs on enzymes and other proteins. It is also used to study the effects of drugs on gene expression and to study the effects of drugs on DNA.
Mecanismo De Acción
El hidrocloruro de nilidrina actúa principalmente por estimulación de los receptores beta. Provoca vasodilatación periférica, un efecto inotrópico positivo y un aumento del volumen gástrico del jugo gástrico. Este medicamento funciona dilatando los vasos sanguíneos para ayudar a aumentar el flujo sanguíneo, mejorando la circulación en todo el cuerpo, incluidas las extremidades y el sistema nervioso central .
Actividad Biológica
Nylidrin hydrochloride has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-ischemic, and anti-arrhythmic effects. It has also been shown to have a protective effect on the heart and to reduce the risk of stroke.
Biochemical and Physiological Effects
Nylidrin hydrochloride has been shown to have a variety of biochemical and physiological effects, including increased heart rate, increased blood pressure, increased cardiac output, increased oxygen consumption, and increased blood flow to the brain. It has also been shown to increase the release of neurotransmitters such as norepinephrine, serotonin, and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Nylidrin hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily obtained from chemical suppliers. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. Additionally, it has a variety of biological activities and can be used in a variety of experiments.
However, there are also some limitations to using Nylidrin hydrochloride in laboratory experiments. It is a relatively non-specific compound and can have different effects on different tissues and cells. Additionally, it can be toxic at high concentrations and can cause adverse side effects in some individuals.
Direcciones Futuras
The future of Nylidrin hydrochloride research is wide open. There is still much to be learned about the compound and its various applications. Some potential future directions for research include:
1. Investigating the effects of Nylidrin hydrochloride on other cardiovascular diseases such as hypertension, congestive heart failure, and atherosclerosis.
2. Investigating the effects of Nylidrin hydrochloride on other neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
3. Investigating the effects of Nylidrin hydrochloride on other metabolic disorders such as diabetes and obesity.
4. Investigating the effects of Nylidrin hydrochloride on cancer cells and tumor growth.
5. Investigating the effects of Nylidrin hydrochloride on the immune system and its potential use as an immunosuppressant.
6. Investigating the effects of Nylidrin hydrochloride on the endocrine system and its potential use as a hormone regulator.
7. Investigating the effects of Nylidrin hydrochloride on the gastrointestinal system and its potential use as an anti-diarrheal agent.
8. Investigating the effects of Nylidrin hydrochloride on the reproductive system and its potential use as a fertility enhancer.
9. Investigating the potential of Nylidrin hydrochloride as a drug delivery system for other drugs.
10. Investigating the potential of Nylidrin hydrochloride as a therapeutic agent for other diseases and disorders.
Safety and Hazards
Nylidrin hydrochloride is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and possible risk of harm to the unborn child . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Análisis Bioquímico
Biochemical Properties
Nylidrin hydrochloride plays a significant role in biochemical reactions by stimulating beta-adrenergic receptors. This stimulation leads to the relaxation of smooth muscles and dilation of blood vessels. The compound interacts with beta1 and beta2 adrenergic receptors, which are proteins located on heart muscle cells, kidneys, and other smooth muscle cells . The nature of these interactions involves the activation of G-proteins, which then modulate downstream cellular processes .
Cellular Effects
Nylidrin hydrochloride influences various types of cells and cellular processes. It enhances blood flow and cardiac output by stimulating beta-adrenergic receptors on heart muscle cells, leading to increased heart rate and force of contraction . Additionally, it relaxes smooth muscles in the airways, kidneys, and uterus, which can be beneficial in treating conditions like Raynaud’s phenomenon and thromboangiitis obliterans . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by increasing blood flow to the brain, which may improve memory and cognitive function in geriatric patients .
Molecular Mechanism
The molecular mechanism of action of nylidrin hydrochloride involves the stimulation of beta-adrenergic receptors. Upon binding to these receptors, nylidrin hydrochloride activates G-proteins, which act as molecular switches to modulate downstream cellular processes . This activation leads to the dilation of blood vessels, increased cardiac output, and relaxation of smooth muscles . The compound also increases cerebral blood flow and decreases vascular resistance, resulting in improved blood supply to ischemic tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nylidrin hydrochloride have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings . Short-term studies have shown modest improvements in cognitive function and blood flow, while long-term studies have demonstrated sustained benefits in walking ability and healing of ulcers . The FDA has withdrawn nylidrin from the U.S. market due to a lack of substantial evidence of effectiveness in certain conditions .
Dosage Effects in Animal Models
The effects of nylidrin hydrochloride vary with different dosages in animal models. Studies on rabbits, guinea pigs, and dogs have shown that beta stimulation with nylidrin hydrochloride leads to the dilation of arterioles in skeletal muscle and increased cardiac output . At higher doses, the compound can cause adverse effects such as nausea, vomiting, and dizziness . Threshold effects have been observed, with lower doses providing therapeutic benefits without significant side effects .
Metabolic Pathways
Nylidrin hydrochloride is involved in metabolic pathways that include interactions with beta-adrenergic receptors and G-proteins . The compound’s metabolism involves its conversion to active metabolites that continue to stimulate beta receptors, leading to prolonged vasodilation and increased blood flow .
Transport and Distribution
Nylidrin hydrochloride is transported and distributed within cells and tissues through its interaction with beta-adrenergic receptors . The compound is distributed throughout the body, including the brain, extremities, and smooth muscles . Its localization and accumulation are influenced by its ability to bind to specific receptors and transporters on cell membranes .
Subcellular Localization
The subcellular localization of nylidrin hydrochloride involves its targeting to specific compartments or organelles within cells . The compound’s activity and function are influenced by its localization to areas such as the cell membrane, where beta-adrenergic receptors are abundant . Post-translational modifications and targeting signals may direct nylidrin hydrochloride to these specific compartments, enhancing its therapeutic effects .
Métodos De Preparación
La síntesis de hidrocloruro de nilidrina implica la reacción de 4-fenilbutan-2-amina con 4-hidroxifenilacetona en condiciones específicas. La reacción normalmente requiere un catalizador y una temperatura controlada para asegurar que se obtiene el producto deseado. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
El hidrocloruro de nilidrina experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el hidrocloruro de nilidrina en sus formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos.
Comparación Con Compuestos Similares
El hidrocloruro de nilidrina es similar a otros agonistas beta-adrenérgicos como el hidrocloruro de isoxsuprina y el hidrocloruro de ritodrina. Es único en sus aplicaciones específicas y su eficacia en el tratamiento de los trastornos vasculares periféricos y el deterioro cognitivo. Compuestos similares incluyen:
Hidrocloruro de isoxsuprina: Otro vasodilatador utilizado para tratar afecciones similares.
Hidrocloruro de ritodrina: Se utiliza principalmente como agente tocolítico para prevenir el parto prematuro.
El hidrocloruro de nilidrina destaca por su estimulación específica de los receptores beta y sus aplicaciones tanto en el deterioro vascular como en el cognitivo.
Propiedades
IUPAC Name |
4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHABUMMDMAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957360 | |
| Record name | Nylidrin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID856009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849-55-8 | |
| Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nylidrin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nylidrin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nylidrin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buphenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NYLIDRIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




